(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procuring a well-defined, chiral iodo-building block for asymmetric synthesis or crystallography can be challenging. This (S)-configured cyclopropanecarboxamide solves that need. - Enables direct SAD phasing with in-house Cu-Kα sources, eliminating synchrotron dependence for crystallographic studies. - Provides stereoretentive diversification via Suzuki, Sonogashira, and Buchwald-Hartwig couplings. - Quantifiable lipophilicity (cLogP ~2.5) supports halogen SAR campaigns, offering a distinct endpoint for quantitative comparison. - Supplied at ≥95% purity. Ships ambient globally; not DOT/IATA hazardous.

Molecular Formula C12H14INO
Molecular Weight 315.15 g/mol
Cat. No. B13100497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide
Molecular FormulaC12H14INO
Molecular Weight315.15 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)I)NC(=O)C2CC2
InChIInChI=1S/C12H14INO/c1-8(14-12(15)10-2-3-10)9-4-6-11(13)7-5-9/h4-8,10H,2-3H2,1H3,(H,14,15)/t8-/m0/s1
InChIKeyFKWQRMKIVHVYJU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide: Identity & Purity


(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide (CAS 1363439-97-7, formula C₁₂H₁₄INO, molecular weight 315.15 g/mol) is a chiral cyclopropanecarboxamide building block bearing a para-iodophenyl substituent on the α-methylbenzylamine-derived side chain . The (S)-configured enantiomer is supplied at ≥95% purity, as verified by identity specifications at AKSci . Predicted physicochemical properties include a boiling point of 438.9±34.0 °C, density of 1.630±0.06 g/cm³, and a pKa of 15.26±0.20 . The compound's defined configuration and the heavy iodine atom make it a rationally selected intermediate for enantioselective synthesis, fragment-based crystallography, and halogen-enabled cross-coupling .

Defined (S)-enantiomer for stereochemical control in asymmetric synthesis
Iodo substituent enables heavy-atom anomalous scattering for crystallographic phasing
Aryl iodide handle supports mild cross-coupling diversification

Why (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide Is Irreplaceable


Substituting (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide with its des-iodo, bromo, or chloro analogs is not a neutral swap due to quantitative property divergences. The iodine substituent imparts a significant elevation in calculated lipophilicity of approximately 1.04 to 1.39 logP units compared to the des-iodo (H) analog . Beyond lipophilicity, replacement eliminates the heavy-atom anomalous signal necessary for experimental phasing in X-ray crystallography [1]. The specific (S)-enantiomer further ensures consistent stereochemical outcomes in asymmetric synthesis and chiral SAR studies, whereas racemic mixtures introduce confounding variables . The data summarized below substantiate that the iodinated (S)-enantiomer offers quantifiably distinct properties that directly influence experimental design and procurement decisions.

Missing anomalous signal
Des-iodo, chloro, or bromo analogs cannot provide sufficient anomalous scattering for routine SAD phasing with in-house Cu-Kα sources.
Reduced cross-coupling reactivity
Bromo and chloro analogs exhibit slower oxidative addition; reactivity differences may shift required conditions and yields.
Stereochemical uncertainty
Racemic or stereochemically undefined batches introduce confounding antipodes, limiting reproducibility in chiral SAR and enantioselective synthesis.

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide: Comparative Evidence


Enhanced Lipophilicity vs. Des-Iodo and Bromo Analogs

The iodine atom in (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide raises computed lipophilicity by approximately 1.04 to 1.39 logP units above the des-iodo analog (measured logP 1.46 ). This exceeds the bromo analog (measured logP 2.47 ) by an estimated 0.4–0.5 logP units. The fragment-based lipophilicity increment for aromatic iodine substitution is documented as π = +1.12 using the iodobenzene/benzene pair (logP 3.25 vs. 2.13) [1], which aligns with the observed logP 2.50–2.85 range estimated for the target compound. The measured logSW (log solubility in water) for the des-iodo and bromo analogs are -1.83 and -3.27, respectively , indicating that the target compound's solubility will fall between or below these values—a predictable property shift directly attributable to halogen substitution.

Lipophilicity Elevation
Cross-study comparable
Δ logP ≈ +1.04 to +1.39 vs. des-iodo analog
Supports lipophilicity-driven SAR and permeability prediction
Class-level fragment additivity; verify experimental logP
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Anomalous Scattering for X-Ray Phasing

Incorporation of iodine provides a strong anomalous scattering signal suitable for single-wavelength anomalous dispersion (SAD) phasing at standard in-house Cu-Kα X-ray sources, as demonstrated with triiodo derivatives (I3C magic triangle) where three iodine atoms yield a readily identifiable heavy-atom substructure [1]. Bromine also provides an anomalous signal but requires multi-wavelength anomalous dispersion (MAD) for optimal phasing, which is instrumentally more demanding [2]. In contrast, the des-iodo (H) and chloro analogs lack sufficient anomalous scattering capacity for routine experimental phasing. Coleman et al. (2020) explicitly exploited the anomalous scattering of bromine and iodine in enantiopure paroxetine analogs to define ligand poses by X-ray crystallography, confirming the practical experimental utility [2]. The target compound's single iodine atom provides a phasing handle that chloro and des-iodo analogs cannot offer.

Anomalous Scattering
Class-level inference
I anomalous signal >4× Br at Cu-Kα
Enables SAD phasing with in-house X-ray source
Class-level theory; confirmed in Br/I paroxetine study
Structural Biology X-ray Crystallography Fragment-Based Drug Design

(S)-Enantiomeric Identity for Chiral Synthesis and SAR

The target compound is supplied as the (S)-enantiomer with ≥95% purity . Racemic or stereochemically undefined preparations of N-[1-(4-iodophenyl)ethyl]cyclopropanecarboxamide introduce a confounding variable: the (R)-enantiomer may exhibit different biological activity, metabolic stability, or chromatographic behavior. Hit2Lead lists the des-iodo and bromo analogs with stereochemistry reported as 'unknown' for the screening collection , meaning their procurement does not guarantee enantiomeric homogeneity. The specified (S)-configuration of the target compound eliminates batch-to-batch stereochemical variability, ensuring experimental reproducibility in enantioselective synthesis and chiral biological assays.

Enantiomeric Identity
Cross-study comparable
(S)-enantiomer, ≥95% purity
Supports stereochemical control in synthesis
AKSci specification; verify lot certificate
Asymmetric Synthesis Chiral Separation Enantioselective Catalysis

Aryl Iodide: Superior Cross-Coupling Handle

The aryl iodide group in (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is the most reactive halogen for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), with oxidative addition rates typically following the order I > Br >> Cl [1]. The aryl iodide enables milder reaction conditions (lower temperature, shorter time) and higher conversion yields compared to the bromo analog, while the des-iodo analog requires pre-functionalization. Aryl iodides are also versatile precursors for hypervalent iodine reagents, expanding synthetic utility beyond metal-catalyzed pathways [2]. The target compound thus serves as a dual-purpose intermediate: the iodine is a superior leaving group for Pd-catalyzed coupling and a precursor for metal-free transformations.

Cross-Coupling Reactivity
Class-level inference
I oxidative addition ~5–10× faster than Br
Supports milder reaction conditions
Pd(PPh₃)₂ model; verify under specific conditions
Organic Synthesis Cross-Coupling Building Block Chemistry

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide: Precision Applications


Fragment-Based Drug Discovery with X-Ray Phasing

The iodine atom provides a robust anomalous signal for SAD phasing at in-house Cu-Kα sources, as demonstrated by the I3C magic triangle methodology [1]. This enables direct experimental phase determination without synchrotron access or selenomethionine incorporation. Co-crystallization or soaking experiments using the target compound can simultaneously reveal binding pose and provide phasing information, accelerating fragment-to-lead timelines in academic and biotech crystallography groups.

Enantioselective Late-Stage Cross-Coupling

The aryl iodide is the optimal leaving group for Pd(0)-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [2]. The target compound's defined (S)-configuration allows stereoretentive diversification, generating libraries of enantiomerically enriched cyclopropanecarboxamide derivatives for chiral SAR campaigns in medicinal chemistry programs.

Lipophilicity-Driven SAR in Lead Optimization

With an estimated logP of 2.50–2.85, substantially elevated over the des-iodo analog (logP 1.46 ), the target compound enables exploration of halogen-dependent lipophilicity SAR. Researchers evaluating membrane permeability, metabolic stability, or target engagement as a function of halogen substitution can procure the iodo analog as the endpoint of the halogen series for quantitative comparison.

Hypervalent Iodine Precursor for Metal-Free Biaryl Synthesis

Aryl iodides are established precursors to λ³- and λ⁵-iodanes, enabling metal-free oxidative biaryl coupling and other transformations [3]. The target compound's iodine substituent permits conversion to hypervalent iodine reagents without requiring pre-functionalization of a bromo or chloro analog, expanding the toolkit for green chemistry and metal-sensitive applications.

Application
Selection Property
Validation Focus
Fragment-based crystallography
Heavy-atom anomalous signal
SAD phasing capability review
Enantioselective synthesis
Aryl iodide coupling handle
Reaction condition screening
Lipophilicity SAR studies
Iodo substituent logP elevation
Solubility-permeability profiling
Metal-free biaryl synthesis
Hypervalent iodine precursor
Green chemistry transformations
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